1,2-Diazetidine, 1,2-dimethyl-

Description

Historical Context of Four-Membered Heterocycles Synthesis

The synthesis of four-membered heterocyclic rings has historically been a challenge for chemists due to the inherent ring strain. numberanalytics.comnortheastern.edu While early claims regarding the synthesis of diazetidines date back to the 1850s, many of these initial reports were later found to be incorrect. core.ac.uk More substantiated efforts to synthesize 1,2-diazetidines began in the late 1940s. core.ac.uk

The synthesis of four-membered rings is thermodynamically possible but often kinetically difficult, leading to competing reactions. core.ac.uk Key synthetic methods that have been developed over time include cycloaddition reactions, such as the [2+2] cycloaddition, and various ring-closure reactions. numberanalytics.comnumberanalytics.com The chemistry of the four-membered azetidinone ring, for instance, was extensively investigated during World War II in connection with research into penicillin. britannica.com Despite these advances, creating simple 1,2-diazetidine derivatives has remained a persistent challenge, with efficient synthetic routes only emerging more recently. core.ac.uk

Table 1: General Synthesis Strategies for Four-Membered Heterocycles

| Synthesis Strategy | Description |

| Cycloaddition Reactions | Involve the combination of two or more molecules to form a new ring structure. The [2+2] cycloaddition is a common and efficient method. numberanalytics.com |

| Ring-Closure Reactions | Involve forming a new bond between two atoms in a linear precursor molecule to create the ring. numberanalytics.com |

| Nucleophilic Displacement | Intramolecular reactions where a nucleophile displaces a leaving group to form the ring. This method is used for azetidines, oxetanes, and thietanes. britannica.com |

| Transition Metal Catalysis | The use of catalysts, such as palladium, to facilitate cyclization reactions, allowing for the synthesis of complex structures with high selectivity. numberanalytics.com |

Significance of 1,2-Diazetidine Systems in Organic Synthesis

1,2-Diazetidine systems are valuable building blocks in organic synthesis due to their unique structural and reactive properties. numberanalytics.comcore.ac.uk Their strained four-membered ring makes them useful precursors for creating more complex molecules. core.ac.uknortheastern.edu The cyclic hydrazine (B178648) structure is an important moiety in both organic and medicinal chemistry. ajrconline.org

The significance of these systems is highlighted by their various applications:

Synthetic Intermediates: They serve as intermediates in the synthesis of other molecules, including vicinal diamines, which are important functional groups in pharmaceuticals. core.ac.ukresearchgate.net

Scaffolds in Drug Discovery: Their structural similarity to β-lactam antibiotics like penicillin makes them interesting candidates for medicinal chemistry. researchgate.net They provide sp3-rich, non-planar scaffolds which are desirable in the development of new drugs. ljmu.ac.uk

Specialized Reagents: Certain derivatives, such as 1,2-ditosyl-1,2-diazetidine, can function as amidomethylative reagents in specific chemical transformations. msstate.edu

High-Energy Materials: The combination of a strained ring and nitrogen-nitrogen bonds makes some 1,2-dialkyldiazetidines highly endothermic compounds, which have been investigated as potential rocket fuels. google.com

The development of new synthetic methods continues to expand the utility of 1,2-diazetidines, enabling their use in novel chemical reactions, such as the copper-catalyzed synthesis of imidazolidines through heterocyclic recombination. researchgate.net

Structural and Configurational Isomerism in 1,2-Diazetidine, 1,2-dimethyl-

Isomers are molecules that share the same molecular formula but have a different arrangement of atoms. libretexts.org Configurational isomers are a type of stereoisomer that cannot be interconverted by simple bond rotation and require the breaking and reforming of chemical bonds to change from one to another. chemistrysteps.comsydney.edu.au This type of isomerism is common in molecules with restricted rotation, such as those with double bonds or ring structures. edubull.comlardbucket.org

For cyclic compounds like 1,2-diazetidine, 1,2-dimethyl-, the substituents on the ring can be arranged in different spatial orientations relative to the plane of the ring. This gives rise to cis-trans isomerism (a type of geometric isomerism). libretexts.org

In the cis-isomer , the two methyl groups would be on the same side of the ring plane.

In the trans-isomer , the two methyl groups would be on opposite sides of the ring plane. libretexts.org

The compound 1,2-Diazetidine, 1,2-dimethyl- can exist as these configurational isomers. The trans-configuration is specifically identified in chemical databases. nih.govnist.gov Crystallographic studies of similar 1,2-diazetidine derivatives have confirmed that the substituents on the nitrogen atoms can adopt an anti-configuration, which corresponds to a trans relationship. ljmu.ac.uk

Table 2: Properties of 1,2-Diazetidine, 1,2-dimethyl-

| Property | Value |

| Molecular Formula | C₄H₁₀N₂ nih.gov |

| Molecular Weight | 86.14 g/mol nih.gov |

| IUPAC Name | 1,2-dimethyldiazetidine nih.gov |

| CAS Number | 52433-27-9 (for the unspecified isomer) nih.gov |

| CAS Number (trans-isomer) | 67144-62-1 nist.gov |

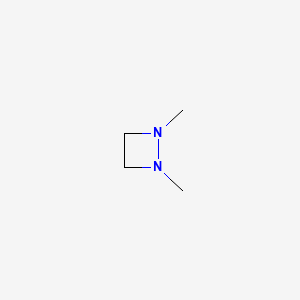

| Structure | A four-membered ring containing two adjacent nitrogen atoms, each bonded to a methyl group. google.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

52433-27-9 |

|---|---|

Molecular Formula |

C4H10N2 |

Molecular Weight |

86.14 g/mol |

IUPAC Name |

1,2-dimethyldiazetidine |

InChI |

InChI=1S/C4H10N2/c1-5-3-4-6(5)2/h3-4H2,1-2H3 |

InChI Key |

LHUYIRPDEPSBCF-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN1C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2 Diazetidine, 1,2 Dimethyl and Analogues

Strategies for Constructing the Strained 1,2-Diazetidine Ring System

The construction of the 1,2-diazetidine ring requires overcoming significant ring strain. rsc.org Both intramolecular cyclization and intermolecular cycloaddition approaches have been successfully employed.

Intramolecular ring-closing reactions are a prominent strategy for forming the 1,2-diazetidine core. These methods typically involve the formation of a key bond to complete the four-membered ring from a linear precursor.

The principle of Hard and Soft Acids and Bases (HSAB) has been effectively utilized to control the ring closure in the synthesis of 1,2-diazetidines. This theory posits that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. In the context of 1,2-diazetidine synthesis, the choice of the leaving group is critical for successful cyclization.

Research has shown that nucleophilic ring closure reactions to form the strained four-membered 1,2-diazetidine ring proceed in good yields when 'soft' leaving groups, such as iodide, are employed. This can be rationalized by the HSAB principle, where the soft nucleophilic nitrogen atom preferentially displaces a soft leaving group. This strategy has been instrumental in synthesizing various saturated N-carboxyalkyl and N-sulfonyl diazetidines. core.ac.uk

Table 1: Effect of Leaving Group on 1,2-Diazetidine Ring Closure

| Leaving Group | HSAB Character | Ring Closure Yield |

| Iodide | Soft | Good to Excellent |

| Bromide | Borderline | Moderate |

| Chloride | Hard | Poor to No Reaction |

| Tosylate | Hard | Poor to No Reaction |

Note: This table is a generalized representation based on the principles of HSAB in this specific reaction type.

A straightforward and operationally simple method for the synthesis of C-unsubstituted 1,2-diazetidines involves the intermolecular vicinal disubstitution of a 1,2-dihaloalkane with a substituted hydrazine (B178648). researchgate.netmsstate.edu This approach has been successfully used to prepare 1,2-dialkyldiazetidines, including 1,2-dimethyldiazetidine. google.com

The reaction typically involves treating a 1,2-dihaloethane, such as 1,2-dibromoethane, with a 1,2-dialkylhydrazine in the presence of a mild alkaline reagent. google.commsstate.edu The reaction can be carried out at temperatures ranging from room temperature to about 150°C, with a preferred range of 50 to 100°C to achieve better reaction rates and yields. google.com This method has been utilized to synthesize various 1,2-diazetidine derivatives bearing different N-substituents. researchgate.net

For example, the synthesis of 1,2-dimethyldiazetidine can be achieved by reacting 1,2-dichloroethane (B1671644) with 1,2-dimethylhydrazine. google.com

Table 2: Synthesis of 1,2-Dialkyldiazetidines via Vicinal Disubstitution

| 1,2-Dihaloalkane | 1,2-Dialkylhydrazine | Product |

| 1,2-Dibromoethane | 1,2-Dimethylhydrazine | 1,2-Dimethyl-1,2-diazetidine |

| 1,2-Dibromoethane | 1,2-Diethylhydrazine | 1,2-Diethyl-1,2-diazetidine |

| 1,2-Dichloroethane | 1,2-Dimethylhydrazine | 1,2-Dimethyl-1,2-diazetidine |

Direct cyclization approaches often involve the formation of the N-N bond or a C-N bond in the final ring-closing step from a suitably functionalized open-chain precursor. While specific examples for 1,2-dimethyl-1,2-diazetidine via this direct a manner are less common in the provided context, the general strategy is a cornerstone of heterocyclic synthesis. These methods can be limited by the need for transition-metal catalysts and halogenated substrates. rsc.org

Cycloaddition reactions provide a powerful and convergent approach to the 1,2-diazetidine ring system by forming two new bonds in a single step.

The [2+2] cycloaddition is a classic and effective method for constructing four-membered rings, including 1,2-diazetidines. rsc.org This reaction involves the combination of two two-atom components to form the cyclic product.

One notable example is the reaction of triazolinediones with olefins. acs.org Strained bicycloalkenes have been shown to react with triazolinediones to afford diazetidines via a [2+2]-cycloaddition pathway. dntb.gov.ua The reaction of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) with substituted butadienes can also lead to the formation of diazetidine products. dntb.gov.ua

Another significant [2+2] cycloaddition approach is the reaction of ketenes with azo compounds. researchgate.netdntb.gov.ua This method, known as the Staudinger synthesis when applied to imines, has been a versatile route to β-lactams and their aza-analogues. mdpi.comresearchgate.net The enantioselective synthesis of aza-β-lactams (1,2-diazetidin-3-ones) has been achieved through [2+2] cycloadditions of ketenes with azo compounds, often employing nucleophilic catalysis. dntb.gov.ua

A metal-free protocol has also been developed where a diazetidine intermediate is generated via a [2+2] annulation of alkenes with diazenes that are generated in-situ. researchgate.net This highlights the ongoing development of milder and more efficient cycloaddition strategies.

Table 3: Examples of [2+2] Cycloadditions for 1,2-Diazetidine Synthesis

| Component 1 | Component 2 | Product Type |

| Triazolinedione | Olefin | Fused 1,2-Diazetidine |

| Ketene (B1206846) | Azo compound | 1,2-Diazetidin-3-one |

| Alkene | Diazene (in-situ) | 1,2-Diazetidine intermediate |

Cycloaddition Reactions

[3+1] Cycloaddition of C,N-Cyclic Azomethine Imines with Isocyanides

A notable and efficient method for the construction of the strained 1,2-diazetidine framework is the [3+1] cycloaddition of C,N-cyclic azomethine imines with isocyanides. rsc.orgrsc.org This catalyst-free reaction proceeds smoothly under mild conditions, demonstrating a broad substrate scope for both the azomethine imine and the isocyanide components. rsc.org The resulting diazetidines are versatile intermediates for further chemical transformations. rsc.org

The reaction involves the 1,3-dipolar cycloaddition of the azomethine imine with the isocyanide, leading to the formation of the four-membered ring. rsc.org This approach is particularly advantageous as it allows for the direct synthesis of complex, strained diazetidine structures in a single step. rsc.org

Table 1: Examples of [3+1] Cycloaddition for the Synthesis of 1,2-Diazetidine Analogues

| Azomethine Imine | Isocyanide | Product | Yield (%) |

|---|---|---|---|

| 1-Methyl-3-oxo-3-phenyl-2-propyl-2,3-dihydro-1H-pyrazole-1,2-diium-1-ide | 1-isocyano-4-methylbenzene | 2-(4-Methylphenyl)-1-methyl-4-oxo-3-propyl-3-phenyl-1,2,3,4-tetrahydro-pyrrolo[1,2-b]pyrazole-1,2-diium | 95 |

| 1-Methyl-3-oxo-3-phenyl-2-propyl-2,3-dihydro-1H-pyrazole-1,2-diium-1-ide | 2-isocyano-1,3-dimethylbenzene | 2-(2,6-Dimethylphenyl)-1-methyl-4-oxo-3-propyl-3-phenyl-1,2,3,4-tetrahydro-pyrrolo[1,2-b]pyrazole-1,2-diium | 92 |

Data compiled from a study on the synthesis of strained diazetidines. rsc.org

Photochemical Approaches (e.g., 4-π-Photocyclization of 1,2-Dihydropyridazines)

Photochemical methods provide a powerful avenue for the synthesis of 1,2-diazetidines, particularly through the 4-π-photocyclization of 1,2-dihydropyridazines. lancs.ac.ukacs.orgacs.org This approach allows for the generation of bicyclic 1,2-diazetidines in high yields and on a multigram scale. lancs.ac.uknih.gov These bicyclic products are valuable synthetic intermediates that can be converted into a variety of functionalized monocyclic 1,2-diazetidines, cyclobutenes, and cyclobutanes. lancs.ac.ukacs.org

The process involves the irradiation of a 1,2-dihydropyridazine derivative, which triggers a disrotatory 4-π-electrocyclization to form the bicyclic 1,2-diazetidine. researchgate.net The reaction conditions, such as the solvent and wavelength of light, can be optimized to maximize the yield of the desired product and minimize side reactions. lancs.ac.uk

Table 2: Selected Examples of 4-π-Photocyclization of 1,2-Dihydropyridazines

| 1,2-Dihydropyridazine Precursor | Product | Yield (%) |

|---|---|---|

| Dimethyl 3,6-diphenyl-1,2-dihydropyridazine-1,2-dicarboxylate | Dimethyl 1,4-diphenyl-2,3-diazabicyclo[2.2.0]hexane-2,3-dicarboxylate | 95 |

| Diethyl 3,6-dimethyl-1,2-dihydropyridazine-1,2-dicarboxylate | Diethyl 1,4-dimethyl-2,3-diazabicyclo[2.2.0]hexane-2,3-dicarboxylate | 88 |

Data based on research into the synthetic potential of bicyclic 1,2-diazetidines. lancs.ac.ukacs.org

Ring Expansion Strategies (e.g., from Diaziridinones)

Ring expansion reactions offer another strategic approach to the 1,2-diazetidine core. A notable example is the photochemical Wolff rearrangement of 4-diazopyrazolidine-3,5-diones, which leads to the formation of 1,2-diazetidinones (aza-β-lactams) through ring contraction of a ketene intermediate. researchgate.netrsc.org Although this specific example results in a diazetidinone, the underlying principle of ring contraction/expansion can be conceptually applied. More direct ring expansion strategies, such as the one-carbon ring expansion of aziridines to azetidines, highlight the potential of such transformations for accessing strained four-membered rings, including diazetidine analogues. nih.govnih.govchemrxiv.org

Multicomponent Reactions for Core Assembly

Multicomponent reactions (MCRs) have emerged as a highly efficient tool for the assembly of complex molecular architectures, including the 1,2-diazetidine core. rsc.org A successful application of this strategy involves the condensation of N,N′-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine), various arylglyoxals, and Meldrum's acid. rsc.orgresearchgate.net This transformation leads to the formation of zwitterionic 1,2-diazetidines containing a 1,3-dioxane-4,6-dione (B14002328) moiety. The advantages of this one-step synthetic protocol include the use of readily available starting materials, simple reaction conditions, and a preparative procedure that does not require chromatographic purification. rsc.org

Table 3: Synthesis of Zwitterionic 1,2-Diazetidines via Multicomponent Reaction

| Arylglyoxal | Product | Yield (%) |

|---|---|---|

| Phenylglyoxal | 2,2-Dimethyl-5-(2-oxo-2-phenyl-1-(3,3,4,4-tetramethyl-1,2-diazetidin-1-yl)ethylidene)-1,3-dioxane-4,6-dione | 85 |

| 4-Methylphenylglyoxal | 2,2-Dimethyl-5-(2-(4-methylphenyl)-2-oxo-1-(3,3,4,4-tetramethyl-1,2-diazetidin-1-yl)ethylidene)-1,3-dioxane-4,6-dione | 82 |

Data from a study on the construction of a 1,2-diazetidine core using a multicomponent reaction. rsc.org

Catalytic Approaches in 1,2-Diazetidine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The synthesis of 1,2-diazetidines has also benefited from the development of novel catalytic methods.

Transition Metal Catalysis (e.g., Cu(I)-catalyzed cyclization, Pd(0)-catalyzed Heck chemistry)

Transition metals have been effectively employed in the synthesis and functionalization of 1,2-diazetidines. For instance, a Cu(I)-catalyzed 4-exo ring closure has been developed for the efficient two-step synthesis of a wide range of 3-methylene-1,2-diazetidines. researchgate.net

Furthermore, the double bond of these 3-alkylidene-1,2-diazetidines can be functionalized in a stereocontrolled manner using palladium-catalyzed Heck reactions. researchgate.net This demonstrates the utility of transition metal catalysis not only for the construction of the diazetidine ring but also for its subsequent elaboration into more complex structures.

Enantioselective Catalysis

The development of enantioselective methods for the synthesis of chiral 1,2-diazetidines is a significant challenge. While direct enantioselective catalytic syntheses of the 1,2-diazetidine ring are still emerging, related strategies for the synthesis of chiral vicinal diamines and other four-membered nitrogen heterocycles have been reported. For example, Cu-catalyzed reductive couplings of azadienes with imines have been shown to produce anti-1,2-diamines with high enantioselectivity. nih.gov Additionally, highly enantioselective rsc.orgrsc.org-Stevens rearrangements have been achieved through biocatalytic one-carbon ring expansions of aziridines to azetidines. nih.govnih.gov These advancements in asymmetric catalysis provide a strong foundation for the future development of enantioselective routes to chiral 1,2-diazetidine derivatives.

Stereoselective and Regioselective Synthesis of 1,2-Diazetidine Derivatives

The precise control over stereochemistry and regiochemistry is paramount in modern organic synthesis, particularly for creating complex molecules with potential applications in medicinal chemistry. Several effective strategies have been developed for the synthesis of 1,2-diazetidine derivatives with high levels of selectivity.

One notable approach involves the stereoselective synthesis of N-protected 1,2-diazetidine-3-carboxylic acid (aAze), a novel cyclic α-hydrazino acid, starting from homochiral glycidol. rsc.orgrsc.org This method allows for the preparation of both (R)- and (S)-enantiomers of the diazetidine derivative. rsc.orgrsc.org The process demonstrates excellent stereointegrity, with the formation of the 1,2-diazetidine ring occurring with minimal racemization (>98% ee). rsc.org The use of orthogonal protecting groups (e.g., Boc and tosyl) on the two nitrogen atoms provides the flexibility for selective functionalization at either the Nγ or Nδ position, making these compounds versatile building blocks for peptidomimetics. rsc.orgrsc.org

Another powerful method for achieving excellent stereo- and regioselectivity is the DABCO-catalyzed [2+2] annulation reaction between allenoates and azodicarboxylates. researchgate.net This reaction efficiently produces 3-alkylidene-1,2-diazetidines and represents the first example of a Lewis base-catalyzed annulation of these substrates. researchgate.net

Furthermore, palladium-catalyzed Heck chemistry has been employed for the stereoselective synthesis of arylated 1,2-diazetidines from 3-methylene-1,2-diazetidines, yielding products in moderate yields. core.ac.uk The subsequent diastereoselective reduction of these systems offers an efficient pathway to 1,2-diamines, highlighting the synthetic utility of these intermediates. core.ac.uk

Ring contraction strategies also offer a pathway to substituted diazetidines. For instance, the photochemical Wolff rearrangement of 4-diazopyrazolidine-3,5-diones in the presence of nucleophiles like alcohols or water can produce 1,2-diazetidinones. researchgate.net Some regioselectivity is observed in this ring contraction process, with the migratory aptitude of the nitrogen substituent influencing the outcome. researchgate.net

| Method | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Synthesis | Homochiral Glycidol | N-Protected 1,2-diazetidine-3-carboxylic acid | Access to both (R) and (S) enantiomers; >98% ee; Orthogonal protection for selective functionalization. | rsc.org |

| DABCO-Catalyzed [2+2] Annulation | Allenoates and Azodicarboxylates | 3-Alkylidene-1,2-diazetidines | Excellent stereo- and regioselectivity. | researchgate.net |

| Pd(0)-Catalyzed Heck Chemistry | 3-Methylene-1,2-diazetidines | Arylated 1,2-diazetidines | Stereoselective route to arylated derivatives. | core.ac.uk |

| Photochemical Wolff Rearrangement | 4-Diazopyrazolidine-3,5-diones | 1,2-Diazetidinones | Ring contraction with some regioselectivity based on N-substituent. | researchgate.net |

Challenges and Innovations in Four-Membered Ring Formation

The synthesis of the 1,2-diazetidine ring is complicated by significant ring strain, estimated to be around 25.4 kcal/mol for the related azetidine (B1206935) system. rsc.org This inherent instability presents a major hurdle, often leading to low yields or the formation of undesired, thermodynamically more stable products. rsc.orgmdpi.com The four-membered cyclic hydrazine, 1,2-diazetidine, has historically received less attention than other heterocycles, and consequently, relatively few compounds of this class are known. core.ac.uk

A primary challenge is controlling the intramolecular cyclization to favor the formation of the strained four-membered ring over other possibilities, such as the formation of larger rings or intermolecular side reactions. mdpi.comacs.org For example, attempts to synthesize a 1,2-diazetidine precursor via double nucleophilic substitution resulted in the exclusive formation of an eight-membered "dimer"-like compound instead of the desired product. mdpi.com Furthermore, the lability of the formed diazetidine ring can thwart subsequent derivatization reactions, complicating its use as a synthetic intermediate. core.ac.uk

Despite these difficulties, significant innovations have emerged to overcome these challenges. One of the key strategies is the development of reactions that proceed under mild conditions, minimizing decomposition and side reactions. A notable innovation is the catalyst-free [3+1] cycloaddition of C,N-cyclic azomethine imines with isocyanides. rsc.org This protocol proceeds smoothly under very mild conditions to assemble strained diazetidines, and it is applicable to a wide range of substrates. rsc.org

Another innovative approach is the use of rhodium-catalyzed intramolecular N-H insertion of a rhodium carbenoid. core.ac.uk This method has been successfully applied to the synthesis of a range of 1,2-diazetidin-3-ones, which are aza-analogues of the well-known β-lactam antibiotics. core.ac.uk

Copper(I)-catalyzed cyclization has also proven to be an efficient method for accessing a wide range of simple 3-alkylidene-1,2-diazetidines from commercial materials in just two steps. core.ac.uk This highlights the power of transition metal catalysis in facilitating the formation of strained ring systems. These innovative methods represent significant progress in the field, expanding the synthetic toolbox available to chemists and enabling the construction of novel diazetidine scaffolds for further study. core.ac.ukcore.ac.ukrsc.org

| Category | Description | Reference |

|---|---|---|

| Challenge | High ring strain (related azetidine ~25.4 kcal/mol) leading to instability. | rsc.org |

| Challenge | Competition with formation of more stable products (e.g., eight-membered dimers). | mdpi.com |

| Challenge | Lability of the four-membered ring, complicating further functionalization. | core.ac.uk |

| Innovation | Catalyst-free [3+1] cycloaddition of azomethine imines and isocyanides under mild conditions. | rsc.org |

| Innovation | Rhodium(II)-catalyzed intramolecular N-H insertion to form 1,2-diazetidin-3-ones. | core.ac.uk |

| Innovation | Efficient Cu(I)-catalyzed cyclization to produce 3-alkylidene-1,2-diazetidines. | core.ac.uk |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the molecular geometry and electronic structure of 1,2-dimethyl-1,2-diazetidine. A joint analysis of electron diffraction and microwave data, supported by normal coordinate analysis, has provided a detailed picture of its gaseous phase structure. rsc.org These studies have revealed that the methyl groups adopt a (quasi-) equatorial-equatorial orientation. rsc.org Assuming C₂ symmetry, the key geometric parameters have been determined, as shown in the table below. rsc.org

| Parameter | Value (rₐᵥ) |

| N-N bond length | 1.427(7) Å |

| C-C bond length | 1.537(11) Å |

| C-N(endo) bond length | 1.481(8) Å |

| C-N(exo) bond length | 1.471(7) Å |

| ∠C(methyl)NN | 113.0°(6) |

| Dihedral angle δ(C(methyl)NNC(methyl)) | 105.3°(8) |

| Ring puckering angle ϕ(CNCN) | 24.3°(6) |

Table 1: Experimentally determined geometric parameters for 1,2-dimethyl-1,2-diazetidine in the gas phase. rsc.org Error limits are 3σ values from the least-squares analysis.

These experimental findings are in good agreement with predictions from photoelectron spectroscopy. rsc.org Further computational studies on related diaziridine systems have also utilized quantum chemical calculations to understand molecular structure and conformational behavior, often finding good correlation between calculated structures and those determined by experimental methods like X-ray diffraction. researchgate.net

Analysis of Ring Strain and its Contribution to Reactivity

The reactivity of four-membered rings like 1,2-diazetidine is significantly influenced by ring strain. rsc.orgrsc.org This strain arises from the deviation of bond angles from their ideal values and torsional strain from eclipsed conformations. wikipedia.orglibretexts.org

Angle Strain and Torsional Strain in Four-Membered Rings

Four-membered rings, such as cyclobutane (B1203170) and its heteroatomic analogs, inherently possess significant angle strain because their internal bond angles are forced to be much smaller than the ideal tetrahedral angle of 109.5°. saskoer.calibretexts.org For instance, cyclobutane adopts a puckered or "butterfly" conformation to relieve some of the torsional strain that would be present in a planar structure, even though this slightly increases the angle strain. saskoer.calibretexts.org In cyclopropane, the extreme angle strain (60° bond angles) is a primary contributor to its high reactivity. wikipedia.org Similarly, in 1,2-diazetidine, the C-N-N and N-C-C bond angles are compressed, leading to angle strain. The puckered nature of the ring, as indicated by the ring puckering angle of 24.3°(6) for 1,2-dimethyl-1,2-diazetidine, is a compromise to minimize both angle and torsional strain. rsc.org

Relationship between Ring Strain and Reaction Kinetics/Thermodynamics

Ring strain is a key thermodynamic factor that drives the reactivity of cyclic molecules. wikipedia.org The high internal energy of strained rings means that reactions leading to ring-opening are often thermodynamically favorable. This stored energy lowers the activation barrier for certain reactions, thereby increasing their rates. wikipedia.orgacs.org For instance, the reactivity of azetidines is driven by a considerable ring strain of approximately 25.4 kcal/mol. rsc.org This makes them more reactive than their five-membered counterparts (pyrrolidines, with a ring strain of 5.4 kcal/mol) but more stable and easier to handle than three-membered rings (aziridines, with a ring strain of 27.7 kcal/mol). rsc.org The relief of this strain is a powerful driving force in many chemical transformations, including ring-opening reactions and cycloadditions. rsc.orgmdpi.com

Aromaticity Assessment of Related Diazetine Systems

While 1,2-dimethyl-1,2-diazetidine is a saturated ring system and therefore not aromatic, the concept of aromaticity becomes relevant in related unsaturated four-membered rings containing nitrogen, known as diazetines. According to Hückel's rule, for a molecule to be aromatic, it must be cyclic, planar, fully conjugated, and possess 4n+2 π-electrons. libretexts.org Theoretical studies have explored the possibility of 6π aromaticity in four-membered rings. tue.nl However, achieving a stable, planar, and delocalized conformation in such small rings is challenging due to factors like strong repulsive 1,3-interactions. tue.nl For some systems, like the cyclobutadiene (B73232) dianion (C₄H₄²⁻) and 1,3-diazetine (C₂H₂N₂H₂), theoretical studies at the ab initio level have shown that planar conformations are not stable energy minima. tue.nl The study of aromaticity in various heterocyclic systems, including those containing nitrogen, is an active area of computational research, often employing methods to calculate magnetic criteria of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS). nih.gov

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has emerged as a powerful tool for investigating reaction mechanisms involving compounds like 1,2-dimethyl-1,2-diazetidine. mdpi.comrsc.org DFT calculations allow for the determination of transition state structures, activation energies, and reaction pathways, providing a detailed understanding of how reactions proceed. mdpi.comnih.gov For example, DFT has been used to study the mechanism of [3+2] cycloaddition reactions, elucidating whether they proceed through a stepwise or concerted pathway. mdpi.com In the context of 1,2-diazetidines, DFT calculations could be employed to model their thermal or photochemical decomposition, ring-opening reactions, or their behavior in cycloaddition reactions. msstate.edudiva-portal.org These calculations can predict the feasibility of different reaction channels and explain observed product distributions.

Natural Bond Orbital (NBO) and Electron Localization Function (ELF) Analyses

Natural Bond Orbital (NBO) and Electron Localization Function (ELF) analyses provide deeper insights into the electronic structure and bonding of molecules. NBO analysis examines the delocalization of electron density between filled and empty orbitals, which can reveal important stabilizing interactions, such as hyperconjugation. researchgate.net For instance, in a study of boron-nitrogen dative bonds in azetidine (B1206935) systems, NBO analysis showed that the delocalization of electron density from the nitrogen lone pair to the boron 2p orbital stabilizes the donor-acceptor interaction. rsc.org

Advanced Spectroscopic Analysis in 1,2 Diazetidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of "1,2-Diazetidine, 1,2-dimethyl-" in solution.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information for the structural verification of "1,2-Diazetidine, 1,2-dimethyl-". The symmetry of the molecule influences the number and multiplicity of signals observed.

¹H NMR: The proton NMR spectrum is expected to show two main signals corresponding to the methyl (N-CH₃) protons and the methylene (B1212753) (ring CH₂) protons. The chemical environment of these protons determines their specific chemical shifts. In a chiral environment, the methylene protons can become diastereotopic, leading to more complex splitting patterns. masterorganicchemistry.com

¹³C NMR: The carbon NMR spectrum will similarly display distinct signals for the methyl and methylene carbons. The chemical shifts provide evidence for the electronic environment of each carbon atom within the strained four-membered ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2-Dimethyl-1,2-diazetidine Note: These are representative values and can vary based on solvent and experimental conditions.

| Group | Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity |

| Methyl (CH₃) | ¹H | ~2.5 - 3.0 | Singlet (s) |

| Methylene (CH₂) | ¹H | ~3.0 - 3.5 | Multiplet (m) |

| Methyl (CH₃) | ¹³C | ~40 - 45 | Quartet (in ¹H-coupled) |

| Methylene (CH₂) | ¹³C | ~50 - 55 | Triplet (in ¹H-coupled) |

2D NMR experiments are crucial for unambiguously assigning signals and determining the connectivity and stereochemistry of the molecule. mdpi.com

HSQC/HMQC: Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments establish direct, one-bond correlations between protons and the carbons they are attached to. This allows for the definitive assignment of the methyl proton signal to the methyl carbon signal, and the methylene proton signals to the methylene carbon signal. hmdb.ca

HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For "1,2-Diazetidine, 1,2-dimethyl-", an HMBC spectrum would show a correlation between the methyl protons and the methylene carbons, confirming the N-CH₂ connectivity within the ring.

ROESY: Rotating-frame Overhauser Effect Spectroscopy (ROESY) is used to determine spatial proximity between protons, which is essential for establishing stereochemistry. ipb.pt In "1,2-Diazetidine, 1,2-dimethyl-", a ROESY experiment can differentiate between the cis and trans isomers by identifying through-space correlations. For the cis isomer, a cross-peak between the two methyl groups would be expected, whereas this would be absent in the trans isomer.

The four-membered diazetidine ring is not planar and undergoes dynamic processes such as ring puckering and nitrogen inversion. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, is used to study these conformational changes. For diazetidines with N-methyl groups, the energy barrier to nitrogen inversion has been reported to be around 49.4 kJ mol⁻¹. core.ac.uk By analyzing the changes in NMR lineshapes as a function of temperature, it is possible to calculate the activation energy for these processes, providing insight into the conformational flexibility of the "1,2-Diazetidine, 1,2-dimethyl-" ring. core.ac.uk

Vibrational Spectroscopy (Raman, FT-IR) for Electronic and Steric Properties

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule, which are sensitive to bond strengths, molecular geometry, and electronic properties. rsc.org

FT-IR Spectroscopy: The FT-IR spectrum of "1,2-Diazetidine, 1,2-dimethyl-" would show characteristic absorption bands for C-H stretching and bending vibrations of the methyl and methylene groups. The C-N stretching vibrations and ring deformation modes would appear in the fingerprint region, providing structural confirmation.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to symmetric vibrations and bonds with high polarizability, such as the N-N bond. Analysis of the Raman spectrum can provide insights into the electronic and steric properties of substituted 1,2-diazetidines. msstate.edu

Table 2: Expected Vibrational Frequencies for 1,2-Dimethyl-1,2-diazetidine

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (methyl & methylene) | FT-IR, Raman | 2850 - 3000 |

| C-H Bend (methyl & methylene) | FT-IR, Raman | 1350 - 1470 |

| C-N Stretch | FT-IR, Raman | 1000 - 1250 |

| N-N Stretch | Raman | 850 - 1050 |

| Ring Puckering/Deformation | FT-IR, Raman | < 600 |

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. While the specific crystal structure of "1,2-Diazetidine, 1,2-dimethyl-" is not widely reported, analysis of related diazetidine structures reveals key features. mdpi.comresearchgate.net The four-membered ring is typically puckered, not planar, to relieve ring strain. researchgate.net The analysis would confirm the relative stereochemistry (cis or trans) of the two methyl groups by their positions relative to the plane of the ring. The N-N bond length in a substituted diazetidine has been reported to be approximately 1.480 Å. researchgate.net

Table 3: Representative X-ray Crystallography Data for a Substituted 1,2-Diazetidine Ring Note: These values are based on closely related structures and serve as an example. researchgate.net

| Parameter | Typical Value |

| N-N Bond Length | ~1.47 - 1.48 Å |

| C-N Bond Length | ~1.46 - 1.48 Å |

| C-C Bond Length | ~1.54 - 1.56 Å |

| C-N-N Bond Angle | ~85° - 90° |

| Ring Puckering Angle | Variable |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. "1,2-Diazetidine, 1,2-dimethyl-" has a molecular formula of C₄H₁₀N₂ and a monoisotopic mass of approximately 86.08 Da. nih.gov

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z ratio corresponding to the molecular weight (m/z = 86). Common fragmentation pathways could include the loss of a methyl group ([M-15]⁺) or cleavage of the strained ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. researchgate.net For C₄H₁₀N₂, the calculated exact mass is 86.0844, which can be confirmed by HRMS to distinguish it from other ions with the same nominal mass. nih.gov

Photoelectron Spectroscopy (e.g., Ionization Potentials)

Photoelectron spectroscopy (PES) is a powerful technique utilized to investigate the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. In the study of 1,2-dimethyl-1,2-diazetidine, PES has been employed to determine its ionization potentials, providing insights into the energies of its molecular orbitals.

Detailed research findings from photoelectron spectroscopic studies have identified the vertical ionization potentials for 1,2-dimethyl-1,2-diazetidine. These experimental values correspond to the energy required to remove an electron from a specific molecular orbital without a change in the geometry of the molecule.

Two key studies have reported on the ionization energies of this compound. A study by Rademacher in 1974 reported a vertical ionization potential of 7.95 eV. nist.gov A subsequent study by Nelsen in 1984 reported a vertical value of 9.14 eV. nist.gov These values are crucial for understanding the electronic makeup of the molecule, particularly the energy levels of the lone pair electrons on the nitrogen atoms.

The following table summarizes the reported vertical ionization potentials for 1,2-dimethyl-1,2-diazetidine.

| Ionization Potential (eV) | Method | Reference |

| 7.95 | PE | Rademacher, 1974 nist.gov |

| 9.14 | PE | Nelsen, 1984 nist.gov |

Synthesis and Reactivity of 1,2 Diazetidine Derivatives and Analogues

Functionalization Strategies for 1,2-Diazetidine Cores

The functionalization of the 1,2-diazetidine core can be achieved through various strategies, including ring-opening reactions and modifications of substituents on the ring. One notable functionalization is the selective N-N bond cleavage of 1,2-ditosyl-1,2-diazetidine (DTD) initiated by thiols. researchgate.net This reaction proceeds stereoselectively to produce C-aminomethyl-N-sulfenylimines. researchgate.net The choice of base and solvent influences the reaction's efficiency and stereoselectivity. For instance, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF) provides good yields and high E/Z ratios for the resulting N-sulfenylimines. researchgate.net

The reactivity of DTD with various thiols has been explored, demonstrating the versatility of this method for introducing different functionalities. Both aromatic and aliphatic thiols have been shown to be effective nucleophiles in this ring-opening reaction. researchgate.net

Table 1: Thiolate-Initiated Ring-Opening of 1,2-Ditosyl-1,2-diazetidine (DTD)

| Thiol (ArSH) | Product | Yield (%) | E/Z Ratio |

|---|---|---|---|

| Thiophenol | C-aminomethyl-N-(phenylthio)sulfenylimine | 78 | 10:1 |

| 4-Methylthiophenol | C-aminomethyl-N-(p-tolylthio)sulfenylimine | 95 | 10:1 |

| 4-Chlorothiophenol | C-aminomethyl-N-((4-chlorophenyl)thio)sulfenylimine | 98 | 10:1 |

| 2,4-Dimethylthiophenol | C-aminomethyl-N-((2,4-dimethylphenyl)thio)sulfenylimine | 99 | 5:1 |

| tert-Butylthiol | C-aminomethyl-N-(tert-butylthio)sulfenylimine | 85 | >20:1 |

| Dodecane-1-thiol | C-aminomethyl-N-(dodecylthio)sulfenylimine | 88 | >20:1 |

Another functionalization strategy involves the FeBr2-catalyzed retro [2+2] ring-opening of DTD. acs.org This reaction leads to the sustained in-situ release of formaldimine, a simple imine that can be utilized as an amidomethylative reagent in various synthetic transformations. acs.orgmsstate.edu

Furthermore, 3-alkylidene-1,2-diazetidines can be functionalized in a stereocontrolled manner. For example, palladium-catalyzed Heck reactions on the exocyclic double bond allow for the introduction of various substituents.

Preparation of C-Unsubstituted 1,2-Diazetidines and their Functionalization

C-unsubstituted 1,2-diazetidines, which lack substituents on the carbon atoms of the ring, are valuable building blocks. A common and operationally simple method for their synthesis is the intermolecular vicinal disubstitution reaction between a 1,2-dihaloethane and a protected hydrazine (B178648). msstate.edu The use of N-arylsulfonyl groups as protecting groups is particularly effective for this transformation. researchgate.netmsstate.edu

This method allows for the synthesis of various symmetrically and asymmetrically substituted N,N'-diaryl- and N,N'-dialkylsulfonyl-1,2-diazetidines in good yields. The nature of the sulfonyl protecting group can influence the yield of the cyclization reaction.

Table 2: Synthesis of C-Unsubstituted 1,2-Diazetidines

| N-Protecting Group | Product | Yield (%) |

|---|---|---|

| Tosyl (Ts) | 1,2-Ditosyl-1,2-diazetidine | 71 |

| 4-Nitrobenzenesulfonyl (Ns) | 1,2-Bis(4-nitrobenzenesulfonyl)-1,2-diazetidine | 65 |

| 2-Nitrobenzenesulfonyl (o-Ns) | 1,2-Bis(2-nitrobenzenesulfonyl)-1,2-diazetidine | 58 |

| 4-Methoxybenzenesulfonyl (Mbs) | 1,2-Bis(4-methoxybenzenesulfonyl)-1,2-diazetidine | 62 |

Once synthesized, these C-unsubstituted 1,2-diazetidines can undergo the functionalization reactions described in the previous section, such as the thiol-initiated ring-opening, to generate a variety of functionalized acyclic compounds.

Stereochemical Control in Derivative Synthesis

Controlling the stereochemistry during the synthesis of 1,2-diazetidine derivatives is crucial for their application in areas such as medicinal chemistry. One effective method for achieving stereocontrol is through palladium-catalyzed asymmetric allylic amination. The reaction of a racemic vinyl epoxide with an unsymmetrical 1,2-hydrazine, catalyzed by a chiral palladium complex, affords differentially protected 3-vinyl-1,2-diazetidines in good yields and with high enantioselectivity. thieme-connect.comresearchgate.net The chirality at the C-3 position of the ring directs the stereochemistry at the nitrogen centers, resulting in a trans orientation of the substituents. researchgate.net

The Trost ligand is an effective chiral ligand for this transformation, leading to excellent enantiomeric excesses (ee) for the resulting 3-vinyl-1,2-diazetidine derivatives. thieme-connect.com

Table 3: Stereochemical Outcome of Palladium-Catalyzed Asymmetric Allylic Amination

| R¹ Protecting Group | R² Protecting Group | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| Cbz | Ts | 92 | 93 |

| Boc | Ts | 93 | 92 |

| Boc | Ns | 95 | 89 |

| Cbz | Ns | 98 | 89 |

Another approach to stereocontrolled synthesis is the DABCO-catalyzed [2+2] annulation reaction of allenoates with azodicarboxylates. researchgate.netresearchgate.net This method produces 3-alkylidene-1,2-diazetidines with excellent stereo- and regioselectivity. researchgate.netresearchgate.net

Utility of 1,2 Diazetidine, 1,2 Dimethyl in Advanced Organic Synthesis

Role as Synthetic Building Blocks for Complex Architectures

The 1,2-diazetidine scaffold is a valuable building block for generating molecular complexity, particularly in the context of drug discovery. These frameworks are noted for their significant sp3-character, creating non-planar structures that are increasingly sought after in medicinal chemistry to explore new areas of chemical space. ljmu.ac.uk The synthesis of libraries based on the 1,2-diazetidine core allows for the systematic exploration of structure-activity relationships. ljmu.ac.uk

Strategies have been developed for the stereocontrolled synthesis of enantiomerically pure 1,2-diazetidines bearing various substituents. ljmu.ac.uk For example, the ring opening of homochiral 1,2-epoxides with hydrazine (B178648), followed by selective protection of the nitrogen atoms and a Mitsunobu ring closure, yields differentially protected diazetidines. ljmu.ac.uk This differential protection allows for iterative functionalization at both nitrogen atoms, producing a diverse library of compounds from a single precursor. ljmu.ac.uk

Furthermore, derivatives like 1,2-diazetidin-3-ones are recognized as accessible small-ring scaffolds that, upon functionalization, can produce diverse three-dimensional structures suitable for drug discovery programs. nih.gov The ability to functionalize the core ring, for instance, through deprotection at N-1 followed by amide or urea (B33335) formation, highlights the versatility of these systems as synthetic intermediates. nih.gov The incorporation of the 1,2-diazetidine motif can be used to mimic the structural constraints of proline in peptidomimetics, potentially modulating the conformational flexibility and biological activity of target molecules. rsc.org

| Synthetic Strategy | Precursors | Resulting Structure | Key Feature | Reference |

| Mitsunobu Ring Closure | Homochiral 1,2-epoxides, Hydrazine | Differentially protected, enantiopure 1,2-diazetidines | Allows iterative C-N functionalization for library synthesis. | ljmu.ac.uk |

| Intramolecular Carbenoid N-H Insertion | Diazo hydrazides | Highly substituted 1,2-diazetidin-3-ones | Creates diverse 3D scaffolds for drug discovery. | nih.gov |

| Peptidomimetic Incorporation | N-protected 1,2-diazetidine-3-carboxylic acid | Pseudopeptides | Acts as a proline surrogate to modulate peptide structure. | rsc.orgresearchgate.net |

Application as Amidomethylative Reagents and Imine Precursors

Certain N-substituted 1,2-diazetidines serve as effective precursors for highly reactive intermediates, such as the simplest imine, formaldimine (CH₂=NH). Specifically, 1,2-ditosyl-1,2-diazetidine (DTD) has been identified as a valuable amidomethylative reagent. msstate.edu Under catalysis by iron(II) bromide (FeBr₂), DTD undergoes a retro [2+2] ring-opening reaction. msstate.edu This process allows for the sustained, in-situ release of formaldimine into the reaction medium, which keeps the effective concentration of this reactive species low and controllable. msstate.edu

This controlled release is advantageous as formaldimine is otherwise difficult to handle. The ability of the 1,2-diazetidine ring to act as a stable precursor that generates a reactive imine upon demand is a key aspect of its utility. This methodology provides a practical route for amidomethylation, a fundamental transformation in organic synthesis for introducing a -CH₂NR₂ group. msstate.edu

Another application involves the nucleophilic ring-opening of the strained diazetidine ring. The N-N bond in N-arylsulfonyl-substituted 1,2-diazetidines can be selectively cleaved by thiols, leading to the stereoselective production of N-sulfenylimines with a C-aminomethyl group. researchgate.net This transformation showcases the diazetidine ring's ability to act as a precursor to functionalized imine derivatives through a selective bond-cleavage pathway. researchgate.net

Precursors for Other Heterocyclic Systems (e.g., N-heterocycles, piperidines)

The utility of 1,2-diazetidines as precursors extends to the synthesis of other important heterocyclic systems. The controlled, in-situ generation of formaldimine from 1,2-ditosyl-1,2-diazetidine (DTD) is particularly useful in cycloaddition reactions to build larger, more complex N-heterocycles. msstate.edu

A notable application is the synthesis of piperidines, a structural motif prevalent in many marketed drug molecules. msstate.edunih.gov The sustained release of formaldimine from DTD can alter the selectivity in a [2+2+2] cycloaddition reaction involving an alkene and an imine. This allows for a reaction sequence that leads to the formation of piperidines, which are six-membered nitrogen-containing heterocycles. msstate.edu This demonstrates the role of the 1,2-diazetidine derivative as a key reagent to control reaction pathways and access other valuable heterocyclic frameworks. msstate.edunih.gov

The general principle of using strained rings as synthetic intermediates can be applied more broadly. Ring-expansion reactions of four-membered N-heterocycles are a known strategy for accessing five- and six-membered rings, further highlighting the potential of 1,2-diazetidines as precursors to a wider range of heterocyclic structures. nih.gov

Introduction of Strained 1,2-Diazetidine Rings into Larger Systems

Beyond serving as reactive intermediates that are consumed in a reaction, the strained 1,2-diazetidine ring itself can be incorporated as a structural motif into larger, more complex molecules. mdpi.com This is valuable for creating compounds with unique three-dimensional geometries and properties conferred by the strained four-membered ring. nih.govnih.gov

One effective method is the Diels-Alder reaction. A suitably substituted 1,2-diazacyclobutene can act as a dienophile, reacting with a diene to integrate the strained 1,2-diazetidine ring into a new, fused bicyclic system. mdpi.com This cycloaddition approach provides a direct method for embedding the diazetidine core within a larger molecular architecture. mdpi.com

Another powerful strategy is the [3+1] cycloaddition. Strained diazetidines can be assembled through the reaction of C,N-cyclic azomethine imines with isocyanides. rsc.orgmdpi.com This catalyst-free protocol proceeds under mild conditions and is applicable to a wide range of substrates, yielding fused 1,2-diazetidines where one nitrogen atom is common to both rings. rsc.orgmdpi.com These resulting strained polycyclic systems can then serve as versatile intermediates for further chemical transformations. rsc.org

| Methodology | Reactants | Product Type | Key Feature | Reference |

| Diels-Alder Reaction | 1,2-Diazacyclobutene (dienophile), Diene | Fused polycyclic system containing a 1,2-diazetidine ring | Direct integration of the strained ring via [4+2] cycloaddition. | mdpi.com |

| [3+1] Cycloaddition | C,N-cyclic azomethine imine, Isocyanide | Fused 1,2-diazetidine system | Catalyst-free assembly of strained, fused heterocycles. | rsc.orgmdpi.com |

Polymerization Initiators and Monomers

Use of Azo Compounds as Polymerization Initiators

Azo compounds, characterized by the R-N=N-R' functional group, are widely utilized as radical initiators in polymerization. The initiation process is predicated on the thermal or photochemical decomposition of the azo compound, which generates free radicals. A quintessential example of an azo initiator is Azobisisobutyronitrile (AIBN). Upon heating, AIBN decomposes, releasing a molecule of nitrogen gas and two 2-cyanopropyl radicals. These radicals are effective in initiating the polymerization of various vinyl monomers.

The general mechanism for azo compound initiation is as follows:

Decomposition: The azo compound breaks down under heat or light to form two carbon-centered radicals and a stable nitrogen molecule.

Initiation: The resulting radical adds to a monomer unit, creating a new, larger radical.

Propagation: The newly formed radical continues to react with other monomer units, elongating the polymer chain.

The stability and predictable decomposition rate of many azo initiators make them a preferred choice in many polymerization systems. However, there is no documented evidence of 1,2-Diazetidine, 1,2-dimethyl- being employed as a polymerization initiator in the available scientific literature.

Potential of 1,2-Diazetidines as Monomers in Ring-Opening Polymerization

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, leading to the opening of the ring and the incorporation of the monomer into the polymer backbone. The propensity of a cyclic monomer to undergo ROP is often driven by the relief of ring strain. Four-membered rings, such as cyclobutane (B1203170) and its heteroatom-containing analogs, typically possess significant ring strain, making them candidates for this type of polymerization.

While there is extensive research on the ROP of azetidines (four-membered rings with a single nitrogen atom), the polymerization of 1,2-diazetidines is not well-documented. Studies on C-unsubstituted 1,2-diazetidines have explored their synthesis and ring-opening reactions, but these have primarily focused on their utility in small molecule synthesis rather than polymerization. msstate.edu For instance, the nucleophilic ring-opening of 1,2-ditosyl-1,2-diazetidine has been demonstrated, but this was not in the context of forming a polymer. msstate.edu

The potential for 1,2-Diazetidine, 1,2-dimethyl- to act as a monomer in ROP would depend on several factors, including the ring strain of the molecule and the ability of an initiator to induce ring-opening in a controlled manner to achieve polymerization.

Investigation of Polymerization Mechanisms (e.g., cationic ring-opening polymerization)

Cationic ring-opening polymerization (CROP) is a common mechanism for the polymerization of cyclic amines, such as azetidines. utwente.nlresearchgate.netrsc.org This process is typically initiated by a cationic species, such as a protonic acid or a Lewis acid, which activates the monomer by protonating or coordinating with the nitrogen atom. This activation makes the ring more susceptible to nucleophilic attack by another monomer unit or the growing polymer chain.

The general steps for the CROP of a cyclic amine are:

Initiation: An initiator activates the monomer, forming a cyclic ammonium or related cationic species.

Propagation: The active cationic center of the growing polymer chain is attacked by the nitrogen atom of an incoming monomer molecule. This results in the opening of the monomer's ring and its addition to the polymer chain, regenerating the active cationic center at the new chain end.

Termination/Chain Transfer: The polymerization can be terminated by various processes, such as reaction with a nucleophile or rearrangement. Chain transfer reactions can also occur, where the active center is transferred to another molecule, such as a monomer or solvent molecule.

Coordination Chemistry of 1,2 Diazetidine Derivatives

Ligand Design and Synthesis with Diazetidine Moieties

The design of ligands incorporating the 1,2-diazetidine framework is centered on the modification of the nitrogen substituents and the carbon backbone to tune the steric and electronic properties of the resulting metal complexes. The synthesis of the parent 1,2-diazetidine ring is a challenging task, but several methods have been developed for its derivatives.

Synthetic Strategies: One common approach to C-unsubstituted 1,2-diazetidines involves the intermolecular vicinal disubstitution between a 1,2-dihaloethane and a hydrazine (B178648) derivative. researchgate.net For N-substituted diazetidines like 1,2-dimethyl-1,2-diazetidine, a key synthetic step is often a ring-closing reaction. The synthesis of chiral N,N'-dimethyl-1,2-diamines, which are structurally related, often involves the reduction of a diimine precursor formed from a chiral diamine and an aldehyde. nih.gov These methods can be adapted for the synthesis of chiral diazetidine ligands.

Influence of Substituents: The methyl groups in 1,2-dimethyl-1,2-diazetidine are electron-donating, which increases the basicity of the nitrogen atoms and their ability to coordinate to a metal center. However, these groups also introduce steric bulk around the nitrogen atoms, which can influence the stability and geometry of the resulting metal complex. The design of more complex diazetidine-based ligands might involve the incorporation of other functional groups on the nitrogen or carbon atoms to introduce additional coordination sites or to modify the ligand's solubility and electronic properties.

Metal Complex Formation and Characterization

The formation of metal complexes with 1,2-dimethyl-1,2-diazetidine would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor and reaction conditions would depend on the desired complex.

General Formation Reaction: M(X)n + L → M(L)m(X)p+ + (m-p)X-

Where M is a metal ion, X is a labile ligand or counter-ion (e.g., Cl-, BF4-, OTf-), and L is the 1,2-dimethyl-1,2-diazetidine ligand.

Characterization Techniques: The characterization of the resulting metal complexes would rely on a combination of spectroscopic and analytical techniques to determine their structure, composition, and properties.

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Provides information on the coordination of the ligand to the metal center through shifts in the N-H (if present) and C-N stretching frequencies. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR are used to determine the structure of the complex in solution. Coordination to a metal center typically leads to shifts in the signals of the ligand's protons and carbons. |

| UV-Vis Spectroscopy | Can provide information about the electronic structure of the metal center and the ligand-to-metal charge transfer bands. |

| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the overall geometry of the complex in the solid state. |

| Elemental Analysis | Confirms the empirical formula of the synthesized complex. |

This table is based on standard characterization methods for coordination compounds.

Chelation Properties and Coordination Modes (e.g., N,N′-chelating rings)

The two adjacent nitrogen atoms in 1,2-dimethyl-1,2-diazetidine allow it to act as a bidentate ligand, forming a chelate ring upon coordination to a metal center. nih.gov The properties of this chelation are heavily influenced by the structure of the ligand.

N,N′-Chelating Ring: Coordination of 1,2-dimethyl-1,2-diazetidine to a metal ion would result in the formation of a four-membered N,N'-chelating ring. Such small chelate rings are known to be highly strained, which can have a significant impact on the stability and reactivity of the resulting complex. The "bite angle" of the ligand (the N-M-N angle) in a four-membered ring is expected to be significantly smaller than the ideal angles for most common coordination geometries (e.g., 90° for octahedral and square planar, 109.5° for tetrahedral). This strain can make the metal-ligand bonds more labile.

Coordination Modes: The primary coordination mode for 1,2-dimethyl-1,2-diazetidine is expected to be as a simple N,N'-bidentate chelating ligand. Depending on the metal center and the other ligands present, it could also potentially act as a bridging ligand between two metal centers, although this is less common for simple diamine ligands.

| Property | Description |

| Bite Angle | The N-M-N angle formed upon chelation. For a four-membered ring, this is expected to be acute, leading to ring strain. |

| Chelate Effect | The enhanced stability of a complex containing a chelate ligand compared to a complex with analogous monodentate ligands. While generally a stabilizing factor, the high strain of a four-membered ring may counteract this effect. |

| Coordination Geometry | The strained bite angle of the diazetidine ligand could distort the overall coordination geometry of the metal complex from its ideal form (e.g., distorted octahedral). |

This table outlines the key chelation properties based on established principles of coordination chemistry.

Metal-Mediated Transformations within Coordination Sphere

While specific metal-mediated transformations involving coordinated 1,2-dimethyl-1,2-diazetidine are not well-documented, the principles of coordination chemistry allow for speculation on potential reactions. The high strain of the four-membered chelate ring and the reactivity of the N-C and N-N bonds could be exploited in such transformations.

Potential Transformations:

Ring-Opening Reactions: The strain of the coordinated diazetidine ring could make it susceptible to nucleophilic or reductive ring-opening. This could be a pathway to forming new types of functionalized diamine complexes. A retro [2+2] cycloaddition is another possibility, potentially catalyzed by the metal center. msstate.edu

N-Demethylation: Coordinated amines can sometimes undergo N-dealkylation reactions, and it is conceivable that a coordinated 1,2-dimethyl-1,2-diazetidine could be demethylated under certain conditions.

The study of such transformations could lead to new synthetic methodologies and a better understanding of the reactivity of strained heterocyclic ligands.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1,2-dimethyl-1,2-diazetidine, and what are their limitations?

- Methodological Answer : The synthesis of 1,2-dimethyl-1,2-diazetidine typically involves cyclization reactions. A classical route reacts 1,2-dibromoethane with 1,2-dialkylhydrazines (e.g., dimethylhydrazine) in hot xylene with anhydrous sodium carbonate . However, yields are often low due to competing dimerization (e.g., eight-membered dimer formation) . Alternative approaches, such as asymmetric allylic amination of vinyl epoxides with protected hydrazines, have shown promise for stereochemical control but require differential nitrogen protection and post-functionalization steps . Challenges include bromination inefficiency and scalability issues .

Q. How is X-ray crystallography used to confirm the structure of 1,2-diazetidine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction is critical for unambiguous structural confirmation, especially when unexpected byproducts (e.g., dimers) form. For example, the eight-membered dimer from a failed 1,2-diazetidine synthesis was identified via X-ray analysis, revealing its cyclic hydrazine structure . Similarly, stereochemical assignments in enantioselective syntheses rely on X-ray data to validate nitrogen protection patterns and ring conformations .

Q. What are the key spectral characteristics (NMR) of 1,2-dimethyl-1,2-diazetidine?

- Methodological Answer : Dynamic NMR studies reveal temperature-dependent splitting of methylene protons (AA'BB' patterns at low temperatures) due to slow nitrogen inversion. Coalescence into a singlet occurs at higher temperatures, with activation energies (ΔH‡) ranging from 14.9–18.9 kcal/mol . Substituents significantly alter inversion barriers; for example, electron-withdrawing groups increase ΔH‡, as seen in fluorinated analogs .

Advanced Research Questions

Q. How can researchers achieve stereochemical control in synthesizing 3-substituted 1,2-diazetidines?

- Methodological Answer : Asymmetric allylic amination of vinyl epoxides with differentially protected hydrazines enables regio- and stereocontrolled synthesis. This method allows for enantiomeric differentiation and post-functionalization (e.g., cross-metathesis or ozonolysis) at the C-3 position . Challenges include optimizing protecting group compatibility and minimizing racemization during ring closure.

Q. What factors influence the nitrogen inversion barriers in 1,2-diazetidines, and how are these measured?

- Methodological Answer : Substituent electronic effects dominate inversion kinetics. For example, 1,2-dimethyl-1,2-diazetidine exhibits a ΔH‡ of ~16.4 kcal/mol , while electron-deficient derivatives (e.g., fluorinated analogs) show lower barriers. Variable-temperature NMR line-shape analysis is the primary method, with data fitting to Eyring equations to extract ΔH‡ and ΔS‡ values .

Q. How can contradictory kinetic data on nitrogen inversion barriers between studies be resolved?

- Methodological Answer : Discrepancies arise from methodological differences. For instance, Philips reported a low activation energy (8.0 kcal/mol) for a fluorinated analog, but later studies attributed this to rotational barriers of carboethoxy groups rather than nitrogen inversion . Researchers should validate assumptions (e.g., using isotopic labeling or computational modeling) and standardize experimental conditions (e.g., solvent, temperature range).

Q. What computational methods are recommended for studying the electronic properties of 1,2-diazetidines?

- Methodological Answer : Density Functional Theory (DFT) calculations can map inversion pathways and predict substituent effects on ring strain. Molecular docking and ADME studies (e.g., for drug design) require parameterized force fields validated against experimental NMR or X-ray data . For example, in silico models of 1,3-diazetidinones have been used to predict bioavailability and metabolic stability .

Q. How can researchers design experiments to analyze byproducts like dimeric compounds in 1,2-diazetidine synthesis?

- Methodological Answer : Monitor reactions using LC-MS or in situ NMR to detect intermediates. If dimers form (e.g., via [2+2] cycloaddition), vary reaction conditions (temperature, solvent polarity) to suppress aggregation. Structural confirmation of byproducts requires X-ray crystallography or advanced 2D NMR techniques (e.g., NOESY for spatial proximity analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.